

A Comprehensive Technical Guide on the Biological Activities of Avarol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Avarol, a sesquiterpenoid hydroquinone originally isolated from the marine sponge Dysidea avara, has garnered significant scientific interest due to its broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the multifaceted pharmacological properties of **Avarol**, presenting key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Core Biological Activities of Avarol

Avarol has demonstrated a remarkable range of bioactivities, including potent anticancer, antiinflammatory, antiviral, antibacterial, and antifungal properties.[1][3] Its mechanism of action is multifaceted and appears to involve the modulation of key cellular signaling pathways, induction of apoptosis, and inhibition of inflammatory mediators.

Quantitative Data on Biological Activities

The following tables summarize the key quantitative data on the biological activities of **Avarol** across various experimental models.



Table 1: Cytotoxic and Antitumor Activity of Avarol

Cell Line/Tumor Model	Activity Metric	Value	Reference
HeLa (Human Cervix Adenocarcinoma)	IC50	10.22 ± 0.28 μg/mL	[1]
LS174 (Human Colon Adenocarcinoma)	IC50	Not specified, but higher than HeLa	[1]
A549 (Human Non- small-cell Lung Carcinoma)	IC50	35.27 μg/mL	[4]
MRC-5 (Normal Human Fetal Lung Fibroblast)	IC50	29.14 ± 0.41 μg/mL	[1]
L5178y (Mouse Lymphoma)	IC50	0.9 μΜ	[5]
Ehrlich Carcinoma (in vivo)	Tumor Growth Inhibition	29% (at 50 mg/kg, i.p.)	[1]
Cervical Cancer (CC- 5) (in vivo)	Tumor Growth Inhibition	36% (at 50 mg/kg, i.p.)	[1]

Table 2: Anti-inflammatory Activity of Avarol



Model	Parameter Inhibited	Metric	Value	Reference
Stimulated Human Monocytes	TNF-α Generation	IC50	1 μΜ	[3][6]
TNF-α-induced Keratinocytes	NF-ĸB-DNA Binding	-	Inhibited	[3][6]
Mouse Air Pouch Model	TNF-α Generation	ED50	9.2 nmol/pouch	[3][6]
Carrageenan- induced Paw Edema	Edema	ED50	9.2 mg/kg (p.o.)	[7]
TPA-induced Ear Edema	Edema	ED50	97 μ g/ear	[7]
A23187- stimulated Rat Peritoneal Leukocytes	Leukotriene B4 Release	IC50	0.6 μΜ	[7]
A23187- stimulated Rat Peritoneal Leukocytes	Thromboxane B2 Release	IC50	1.4 μΜ	[7]
Human Recombinant Synovial Phospholipase A2	Enzyme Activity	IC50	158 μΜ	[7]

Table 3: Antimicrobial and Antifouling Activity of Avarol



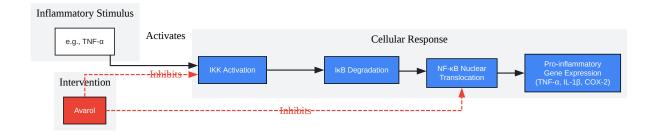
Organism	Activity	Metric	Value (μg/mL)	Reference
Marinobacterium stanieri	Growth Inhibition	MIC	5	[8]
Vibrio fischeri	Growth Inhibition	MIC	10	[8]
Pseudoalteromo nas haloplanktis	Growth Inhibition	MIC	10	[8]
Barnacle Cyprid Larvae	Settlement Inhibition	EC50	<1	[8]
Barnacle Cyprid Larvae	Toxicity	LC50	13.28	[8]

Signaling Pathways and Mechanisms of Action

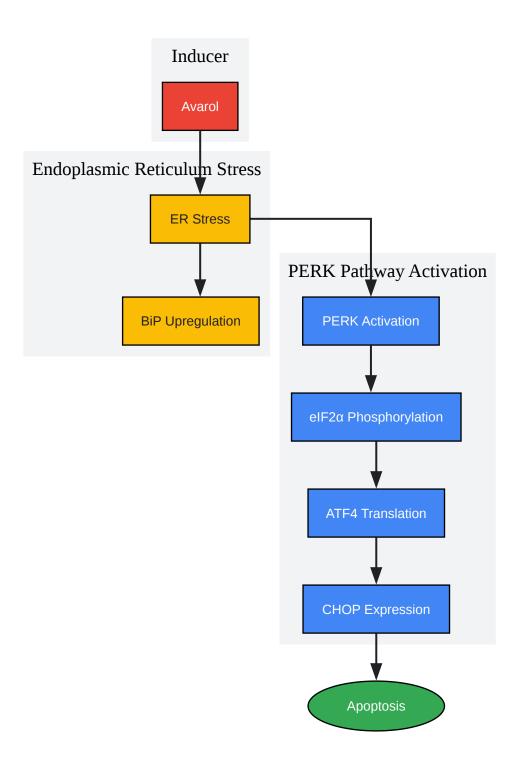
Avarol exerts its biological effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Avarol's Anti-inflammatory Signaling Pathway

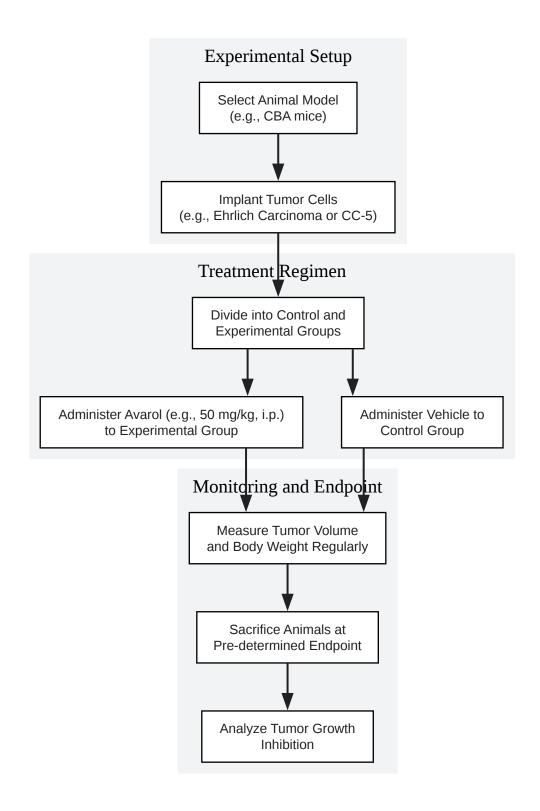












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